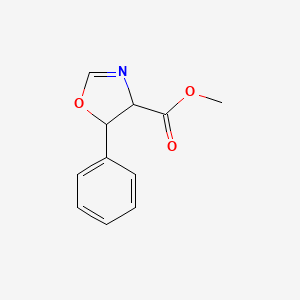

4-Methoxycarbonyl-5-phenyl-2-oxazoline

Description

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 5-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-14-11(13)9-10(15-7-12-9)8-5-3-2-4-6-8/h2-7,9-10H,1H3 |

InChI Key |

FPOSDFJXMFJZGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(OC=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

One of the most notable applications of 4-Methoxycarbonyl-5-phenyl-2-oxazoline is in the development of drug delivery systems. The compound can be utilized to create poly(2-oxazoline) based materials that exhibit biocompatibility and stability, making them suitable for pharmaceutical applications. These materials can be engineered to respond to specific stimuli, allowing for controlled drug release in targeted therapies .

1.2 Anticancer Activity

Research indicates that derivatives of oxazolines, including this compound, may possess anticancer properties. Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including interference with tubulin dynamics . Molecular docking studies have suggested that these compounds can effectively bind to cancer-related targets, enhancing their therapeutic potential .

1.3 Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. The presence of methoxy groups has been linked to increased activity against inflammatory pathways, making these compounds promising candidates for developing new anti-inflammatory drugs .

Polymer Science

2.1 Synthesis of Functional Polymers

This compound serves as a monomer for synthesizing functionalized poly(2-oxazoline)s through cationic ring-opening polymerization (CROP). These polymers exhibit a range of desirable properties such as low dispersity and high solubility in both water and organic solvents, which are beneficial for various applications in material science .

2.2 Smart Materials

The versatility of poly(2-oxazoline)s allows for the creation of "smart" materials that can respond to environmental stimuli such as pH or temperature changes. This adaptability is crucial for applications in biomedical fields, particularly in creating responsive biomaterials for tissue engineering and regenerative medicine .

Organic Synthesis

3.1 Precursor in Organic Reactions

This compound is utilized as a precursor in various organic synthesis reactions, particularly in the formation of complex molecules through C–H activation reactions. This compound can facilitate the synthesis of sulfonamides and other valuable organic compounds .

3.2 Molecular Docking and Design

The compound's structure allows it to be used in molecular docking studies to predict interactions with biological targets, aiding in the design of new pharmaceuticals with enhanced efficacy and reduced toxicity profiles .

Summary Table: Applications of this compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Methoxycarbonyl-5-phenyl-2-oxazoline with analogous heterocycles, focusing on structural variations, physical properties, and functional roles.

Substituent Position and Functional Group Variations

Key Observations :

- Ester vs. Carboxylic Acid : The methoxycarbonyl group in the target compound enhances solubility in organic solvents compared to the polar carboxylic acid derivatives (e.g., 5-Phenyloxazole-4-carboxylic acid) .

- Ring Saturation: The oxazoline ring (partially unsaturated) contrasts with fully unsaturated oxazoles (e.g., 5-Methyl-2-phenyloxazole-4-carboxylic acid) and fully saturated oxazolidinones (e.g., 4-Methyl-5-phenyl-2-oxazolidinone).

Physical Properties

Note: The absence of a carboxylic acid group in the target compound may reduce crystallinity compared to 5-Phenyloxazole-4-carboxylic acid, impacting purification methods .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 4-Methoxycarbonyl-5-phenyl-2-oxazoline?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for purity assessment and structural confirmation. For example, related oxazolinone derivatives (e.g., 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one) have been analyzed using HPLC with ≥90% purity thresholds and GC for volatile characterization . Melting point determination (94–96°C for analogs) and spectroscopic methods (IR, NMR) are also critical for structural elucidation.

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Cyclization of precursors (e.g., substituted hydrazides or carboxylic acid derivatives) under catalytic conditions is a common approach. For instance, Zn(OCOCH₃)₂·2H₂O has been used to synthesize structurally related 2-phenyl-4-arylmethylidene-5-oxazolinones via reflux in polar solvents . Phosphorus oxychloride (POCl₃) at 120°C can facilitate cyclization in hydrazide systems, as seen in oxadiazole synthesis .

Q. How can the stability of this compound be optimized during storage?

- Methodological Answer : Storage at 2–8°C in airtight containers is recommended for oxazoline derivatives to prevent hydrolysis or decomposition. Analytical standards of similar compounds (e.g., 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one) are stabilized under these conditions .

Advanced Research Questions

Q. How do different catalysts affect the yield and selectivity in the synthesis of this compound?

- Methodological Answer :

- Zn(OCOCH₃)₂·2H₂O : Enhances cyclization efficiency in polar solvents (e.g., ethanol), yielding oxazolinones with high regioselectivity due to Lewis acid activation .

- POCl₃ : Preferable for dehydrative cyclization of hydrazides but may require higher temperatures (120°C), potentially leading to side reactions in sensitive systems .

- Comparative Table :

| Catalyst | Substrate Type | Yield Range | Selectivity | Conditions |

|---|---|---|---|---|

| Zn(OCOCH₃)₂·2H₂O | Carboxylic acid derivatives | 70–85% | High | Reflux, ethanol |

| POCl₃ | Hydrazides | 60–75% | Moderate | 120°C, anhydrous |

Q. What computational methods can predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and charge distribution. For example, studies on oxazolinones (structurally analogous) use DFT to analyze electrophilic reactivity at the carbonyl group, guiding functionalization strategies . Software like Gaussian or ORCA with B3LYP/6-31G* basis sets are recommended for such analyses.

Q. How can structural modifications enhance the biological activity of this compound derivatives?

- Methodological Answer :

- Phenyl Group Substitution : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position of the phenyl ring can increase electrophilicity, enhancing interactions with biological targets.

- Methoxycarbonyl Tuning : Replacing the methoxy group with bulkier esters (e.g., tert-butyl) may improve metabolic stability.

- Case Study : Oxazolinones with 4-arylidene substituents show antimicrobial activity, suggesting similar modifications in oxazolines could yield bioactive analogs .

Key Research Considerations

- Data Contradictions : While Zn(OCOCH₃)₂·2H₂O is optimal for oxazolinones, POCl₃ may yield lower selectivity in oxazoline systems due to competing pathways. Researchers should validate catalyst compatibility via controlled experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.